molecular formula C10H10N4O B7565597 1-methyl-N-(pyridin-3-yl)-1H-pyrazole-4-carboxamide

1-methyl-N-(pyridin-3-yl)-1H-pyrazole-4-carboxamide

Cat. No. B7565597
M. Wt: 202.21 g/mol
InChI Key: YVZYVVINXRIKSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-(pyridin-3-yl)-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound has been synthesized using different methods, and researchers have explored its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 1-methyl-N-(pyridin-3-yl)-1H-pyrazole-4-carboxamide involves the inhibition of specific enzymes involved in cell proliferation. This compound targets the enzyme CDK9, which is essential for the transcription of genes involved in cell division. By inhibiting CDK9, 1-methyl-N-(pyridin-3-yl)-1H-pyrazole-4-carboxamide prevents the proliferation of cancer cells. In agriculture, this compound targets specific enzymes involved in the synthesis of chitin, a component of the cell walls of fungi and insects. By inhibiting chitin synthesis, 1-methyl-N-(pyridin-3-yl)-1H-pyrazole-4-carboxamide prevents the growth of plant pathogens.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-methyl-N-(pyridin-3-yl)-1H-pyrazole-4-carboxamide have been studied extensively. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. It also inhibits the migration and invasion of cancer cells. In plants, this compound has been found to induce the expression of defense-related genes and activate the plant's defense mechanisms. It also promotes plant growth and enhances stress tolerance.

Advantages and Limitations for Lab Experiments

The advantages of using 1-methyl-N-(pyridin-3-yl)-1H-pyrazole-4-carboxamide in lab experiments include its broad-spectrum activity against various plant pathogens, its ability to inhibit specific enzymes involved in cell proliferation, and its potential use as a building block for the synthesis of new materials. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 1-methyl-N-(pyridin-3-yl)-1H-pyrazole-4-carboxamide. In medicine, researchers can explore its potential use in combination with other anticancer drugs to enhance its efficacy. In agriculture, researchers can investigate its potential use in combination with other plant protection products to control plant diseases more effectively. In material science, researchers can explore its potential use as a building block for the synthesis of new materials with unique properties. Additionally, researchers can investigate the environmental impact of using this compound in agriculture and develop strategies to minimize its potential adverse effects.
Conclusion:
In conclusion, 1-methyl-N-(pyridin-3-yl)-1H-pyrazole-4-carboxamide is a chemical compound that has potential applications in various scientific fields such as medicine, agriculture, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new drugs, plant protection products, and materials with unique properties.

Synthesis Methods

The synthesis of 1-methyl-N-(pyridin-3-yl)-1H-pyrazole-4-carboxamide has been achieved using various methods. One of the most common methods involves the reaction of 3-amino-pyridine with 1-methyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using chromatography techniques to obtain the desired compound.

Scientific Research Applications

1-methyl-N-(pyridin-3-yl)-1H-pyrazole-4-carboxamide has been investigated for its potential applications in various scientific fields. In medicine, this compound has been studied for its anticancer properties. It has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. In agriculture, this compound has been explored for its ability to control plant diseases caused by fungi and bacteria. It has been found to have a broad-spectrum activity against various plant pathogens. In material science, this compound has been investigated for its potential use as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

1-methyl-N-pyridin-3-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-14-7-8(5-12-14)10(15)13-9-3-2-4-11-6-9/h2-7H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZYVVINXRIKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.